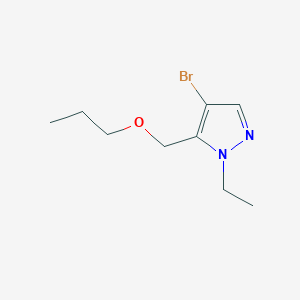
4-bromo-1-ethyl-5-(propoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-1-ethyl-5-(propoxymethyl)-1H-pyrazole (abbreviated as BEPP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BEPP is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
1. Synthesis and Chemical Properties
- Versatile Precursors : 4-bromo-1-ethyl-5-(propoxymethyl)-1H-pyrazole and related compounds are explored as precursors in the synthesis of various pyrazoles. For example, brominated trihalomethylenones are used to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions (Martins et al., 2013).
- Tautomerism Studies : The tautomerism of 4-bromo-1H-pyrazoles in solid state and in solution has been extensively studied, providing insights into the structural properties of these compounds (Trofimenko et al., 2007).
2. Biological and Pharmacological Applications
- Antimicrobial Agents : Certain derivatives of 4-bromo-1H-pyrazoles have been found to exhibit antimicrobial activity. For instance, novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown significant activity against various bacteria and fungi (Radwan et al., 2014).
- Synthesis of Intermediates for Insecticides : Compounds like ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate of the insecticide chlorantraniliprole, are synthesized using 4-bromo-1H-pyrazoles (Zhi-li, 2007).
- Anti-Cancer Properties : Some 4-bromo-1H-pyrazole derivatives have been investigated for their potential anti-cancer activities, particularly in lung cancer cells. These compounds have shown abilities to inhibit cell growth and induce autophagy (Zheng et al., 2010).
3. Material Science Applications
- Directed Lithiation : 4-Bromo-1-phenyl-sulphonylpyrazole, a related compound, has been used in directed lithiation, a process important in material science for creating vicinally disubstituted pyrazoles (Heinisch et al., 1990).
properties
IUPAC Name |
4-bromo-1-ethyl-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-3-5-13-7-9-8(10)6-11-12(9)4-2/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGGCQRPDAHSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)
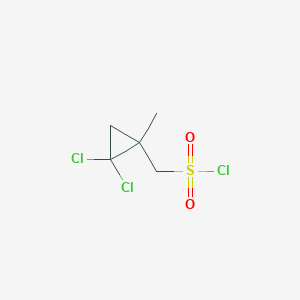
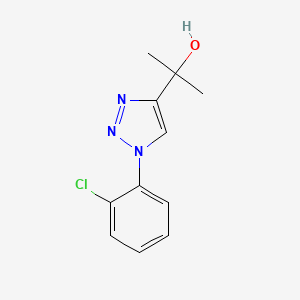
![2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2466223.png)
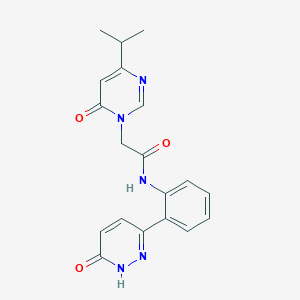
![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide](/img/structure/B2466227.png)
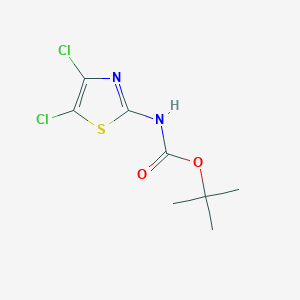
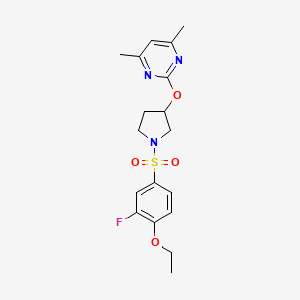
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466232.png)
![[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2466233.png)
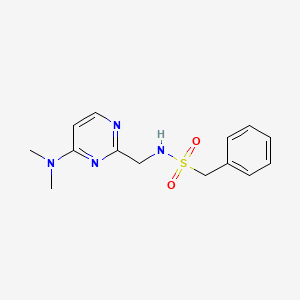
![2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide](/img/structure/B2466236.png)
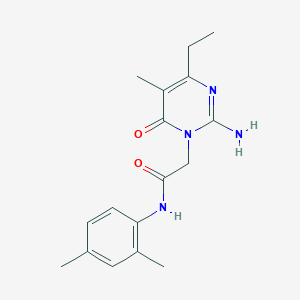
![4-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2466238.png)